molecular formula C8H4BrFN2O B2628189 3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 2248288-67-5

3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B2628189
M. Wt: 243.035
InChI Key: HHFYTIBRGMDXEJ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrFN2O . It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can be represented by the InChI code: 1S/C8H5BrFN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H . This indicates that the molecule consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) attached to a carbon © and hydrogen (H) backbone.


Physical And Chemical Properties Analysis

3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 215.03 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-6(4-13)11-7-2-1-5(10)3-12(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFYTIBRGMDXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

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